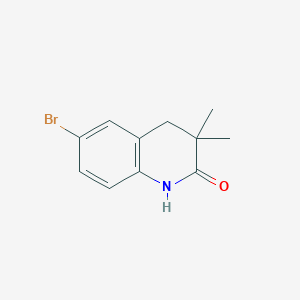

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution with various reagents. Key examples include:

Mechanistic Insights :

-

Suzuki Coupling : Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Alkoxy Substitution : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, facilitating SN2 displacement of bromine by alkoxide ions.

Oxidation Reactions

The dihydroquinolinone ring undergoes oxidation to form fully aromatic derivatives:

| Substrate Position | Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| C3–C4 Bond | KMnO₄ | Acidic or Basic | 3,3-Dimethylquinolin-2(1H)-one | Ring aromatization | |

| C–Br Bond | CrO₃ | H₂SO₄, H₂O | Oxidative debromination products | Side reaction |

Key Considerations :

-

Aromatization of the dihydroquinolinone ring is achieved under strong oxidizing conditions, often requiring acidic media to stabilize intermediates.

-

Over-oxidation may lead to bromine displacement, necessitating controlled reaction times.

Reduction Reactions

Reduction targets the ketone group or the bromine substituent:

| Reaction Site | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ketone (C2) | LiAlH₄ | Anhydrous ether | 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline | N/A | |

| C–Br Bond | H₂, Pd/C | Ethanol, RT | 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one | N/A |

Mechanistic Pathways :

-

Ketone Reduction : LiAlH₄ selectively reduces the carbonyl group to a methylene group without affecting the bromine substituent.

-

Catalytic Hydrogenation : H₂/Pd/C removes bromine via hydrodebromination, yielding the dehalogenated analog.

Functionalization via Halogen Exchange

The bromine atom can be replaced by other halogens or pseudohalogens:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuCN | DMF, 100°C | 6-Cyano-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Nitrile intermediates | |

| KI | Acetone, reflux | 6-Iodo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Radiolabeling precursors |

Synthetic Utility :

-

Cyanide substitution introduces a versatile nitrile group for further derivatization (e.g., hydrolysis to carboxylic acids).

-

Iodine exchange enhances utility in transition-metal-catalyzed reactions due to improved leaving-group ability.

Comparative Reactivity with Analogues

The dimethyl groups at C3 influence reactivity compared to non-methylated analogues:

Structural Effects :

-

Steric Hindrance : The 3,3-dimethyl groups reduce ring flexibility, slowing bromine substitution kinetics compared to non-methylated analogues.

-

Electronic Effects : Electron-donating methyl groups decrease the electrophilicity of the carbonyl, making ketone reduction less facile.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C11H12BrN

Molecular Weight : 226.07 g/mol

IUPAC Name : 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

The compound's structure features a quinoline ring system with a bromine substituent at the 6-position and two methyl groups at the 3-position. This unique arrangement contributes to its reactivity and biological properties.

Chemistry

- Synthesis Building Block : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

- Anticancer Potential : Recent studies indicate that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has shown IC50 values between 2.43 and 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. Mechanistic studies revealed that it induces apoptosis by enhancing caspase-3 activity.

Medicine

- Therapeutic Applications : The compound is being explored for its potential therapeutic applications in treating various diseases, particularly due to its ability to modulate cellular processes and gene expression. Its interactions with specific enzymes involved in metabolic pathways suggest a role in drug development targeting metabolic disorders.

Antimicrobial Studies

In vitro tests have established the antimicrobial efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

These results indicate a broad spectrum of activity that warrants further investigation into its mechanism of action and potential clinical applications .

Anticancer Activity

A study evaluating the cytotoxic effects on human cancer cell lines reported:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HepG2 (Liver Cancer) | 14.65 |

The compound's ability to induce apoptosis at low concentrations highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | Chlorine at C6 | Different electronic properties affecting biological activity |

| 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | Fluorine at C6 | Enhanced solubility but reduced potency |

| 6-Iodo-3,4-dihydroquinolin-2(1H)-one | Iodine at C6 | Higher reactivity but lower stability |

The bromine atom in this compound imparts unique chemical reactivity compared to its halogenated analogs, influencing its biological interactions and therapeutic potential .

Wirkmechanismus

The mechanism of action of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which may have different chemical and biological properties.

6-Fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one: Fluorine substitution can significantly alter the compound’s properties.

Uniqueness

The presence of the bromine atom in 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can influence its reactivity and interactions with biological targets, making it unique compared to its analogs.

Biologische Aktivität

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 184041-17-6) is a synthetic compound belonging to the quinolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- Density : 1.385 g/cm³ (predicted)

- Boiling Point : 366.0 ± 42.0 °C (predicted)

- pKa : 13.99 ± 0.40 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Research indicates that derivatives of quinolinones can act as dual inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are relevant in treating neurodegenerative diseases such as Alzheimer’s disease .

Biological Evaluation

Recent studies have evaluated the biological activities of related quinolinone derivatives, providing insights into the potential efficacy of this compound:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | AChE | TBD | Inhibition |

| Compound 3e | AChE | 0.28 | Mixed inhibition |

| Compound 49 | MAO-B | 0.0029 | Competitive inhibition |

The compound's effectiveness in inhibiting AChE and MAO suggests its potential as a multi-target agent for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of quinolinone derivatives:

- Synthesis and Evaluation : A study synthesized a series of quinolinone derivatives and assessed their activity against Mycobacterium tuberculosis. Results indicated that some compounds exhibited superior activity compared to standard treatments .

- Neurodegenerative Disease Models : In vivo studies demonstrated that certain derivatives could penetrate the blood-brain barrier (BBB) and showed no acute toxicity at high doses, indicating their potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The presence of the bromine atom in this compound differentiates it from other analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Cl instead of Br | Different reactivity profile |

| 6-Fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | F instead of Br | Altered biological properties |

This structural variation can significantly influence the compound's reactivity and biological interactions .

Eigenschaften

IUPAC Name |

6-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRZZFVHGKKWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)Br)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.